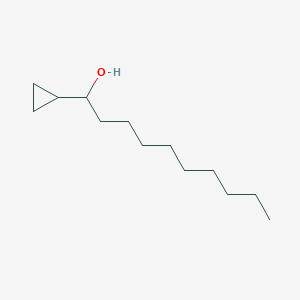
1-Cyclopropyldecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyldecan-1-ol is an organic compound that belongs to the class of cycloalkanes It features a cyclopropyl group attached to a decan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopropyldecan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with decanal under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
Cyclopropylmagnesium bromide+Decanal→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of advanced catalytic systems, such as palladium or nickel catalysts, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 1-cyclopropyldecan-1-one.
Reduction: Formation of 1-cyclopropyldecane.
Substitution: Formation of 1-cyclopropyldecan-1-chloride or 1-cyclopropyldecan-1-bromide.
Aplicaciones Científicas De Investigación
1-Cyclopropyldecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyldecan-1-ol involves its interaction with various molecular targets. The cyclopropyl group imparts strain to the molecule, making it more reactive. This reactivity can influence its interactions with enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentylpropan-1-ol: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.
1-Cyclohexylbutan-1-ol: Features a cyclohexyl group and a longer carbon chain.
Uniqueness
1-Cyclopropyldecan-1-ol is unique due to the presence of the cyclopropyl group, which introduces significant ring strain and reactivity
Propiedades
Fórmula molecular |
C13H26O |
|---|---|
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
1-cyclopropyldecan-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-13(14)12-10-11-12/h12-14H,2-11H2,1H3 |
Clave InChI |
ACSOTVREZJQAJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


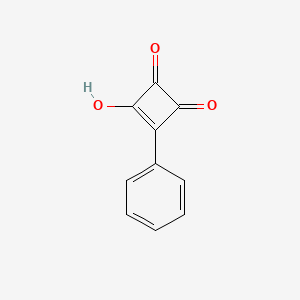
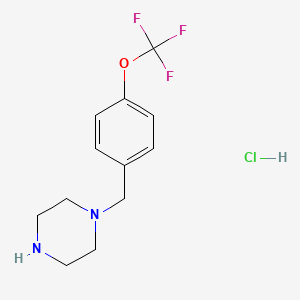
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
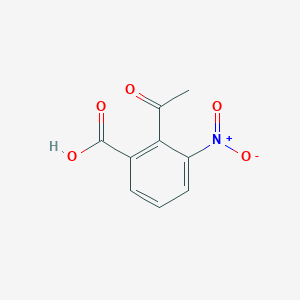
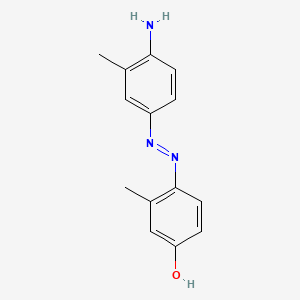
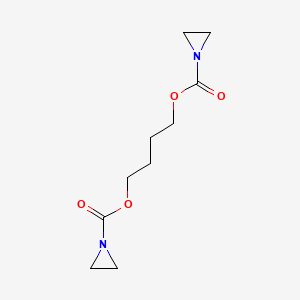

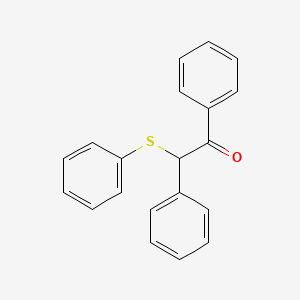
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
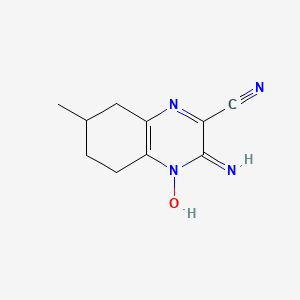
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
